[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
Overview
Description
“[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . These studies highlight the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their biological activities .
Scientific Research Applications
Synthesis and Structural Characterization
Research has led to the development of novel compounds with similar structures to "[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol," including the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, which was characterized by H NMR, IR, MS spectra, and X-ray diffraction crystallography (Heng-Shan Dong & Guoyong Huo, 2009). This research emphasizes the importance of structural characterization in understanding the properties and potential applications of these compounds.
Catalytic Activities
Triazole derivatives have been shown to be highly active catalysts for chemical reactions. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently (Salih Ozcubukcu et al., 2009). This study demonstrates the potential of triazole derivatives in facilitating organic syntheses.
Corrosion Inhibition
Triazole derivatives have been explored as corrosion inhibitors for metals. The compound (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM) was found to effectively inhibit the corrosion of steel in hydrochloric acid solution, with computational results highlighting the role of the phenyl ring in adsorption to the steel surface (Aziz Boutouil et al., 2019). This research underscores the importance of triazole derivatives in protecting metals from corrosion, which has significant industrial applications.
Antimicrobial Activity
The antimicrobial properties of novel benzofuran-based 1,2,3-triazoles were investigated, demonstrating high antimicrobial activity (V. Sunitha et al., 2017). This suggests that triazole derivatives can be potential candidates for developing new antimicrobial agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol may interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
The search results indicate that similar compounds have shown cytotoxic activities against certain cancer cell lines . For instance, some 1,2,4-triazole hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that this compound may also have cytotoxic effects on certain cell types.
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol can interact with biological receptors through hydrogen-bonding and dipole interactions
Cellular Effects
Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines
Molecular Mechanism
It is known that 1,2,4-triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions
Properties
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKIKAKZYHCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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